molecular formula C10H5FN2O B8621548 6-fluoro-3-formyl-1H-indole-7-carbonitrile CAS No. 1201148-87-9

6-fluoro-3-formyl-1H-indole-7-carbonitrile

Cat. No. B8621548
M. Wt: 188.16 g/mol
InChI Key: KCJLLPIWSLBIHF-UHFFFAOYSA-N
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Patent
US08217028B2

Procedure details

To a solution of (COCl)2 (2.47 g) in DCM (40 mL) at 0° C. was added a solution of DMF (3 mL) in DCM (20 mL) dropwise. Half an hour later, a solution of 6-fluoro-1H-indole-7-carbonitrile (D141) (2.6 g) in DCM (20 mL) was added. The reaction was allowed to warm to RT to form a yellow precipitate. After 5 hours the solvent was removed by evaporation, and then THF (30 mL) and 2 M aqueous NaOH (30 mL) solution were added to the residue obtained above. After stirring for about 1 h, the organic phase was separated and the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford 6-fluoro-3-formyl-1H-indole-7-carbonitrile (D142) (3.0 g) as a yellow solid.
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)([C:3](Cl)=O)=[O:2].CN(C=O)C.[F:12][C:13]1[C:21]([C:22]#[N:23])=[C:20]2[C:16](C=[CH:18][NH:19]2)=[CH:15][CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:21]([C:22]#[N:23])=[C:20]2[C:16]([C:3]([CH:1]=[O:2])=[CH:18][NH:19]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow precipitate
CUSTOM
Type
CUSTOM
Details
After 5 hours the solvent was removed by evaporation
Duration
5 h
ADDITION
Type
ADDITION
Details
THF (30 mL) and 2 M aqueous NaOH (30 mL) solution were added to the residue
CUSTOM
Type
CUSTOM
Details
obtained above
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C2C(=CNC2=C1C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.